
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C20H25N5O2S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, an isothiazol ring, and a piperazine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of application for compounds similar to (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone is in the synthesis of new derivatives with antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives, demonstrating variable antimicrobial activities against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Methodology
Compounds with a similar structural framework have been utilized in chemical synthesis methodologies. Tsuge, Kanemasa, Ohe, and Takenaka (1987) reported on the generation of azomethine ylides through decarboxylative condensation, highlighting the versatility of these compounds in synthesizing a wide range of heterocyclic structures (Tsuge et al., 1987). This demonstrates the chemical utility of such compounds in generating diverse molecular architectures, which can be essential in various research and development contexts.
Molecular Interaction Studies
Research into the molecular interactions of structurally related compounds provides insights into their potential biological and pharmacological applications. Shim et al. (2002) investigated the molecular interactions of a cannabinoid receptor antagonist, shedding light on the structural activity relationships and potential therapeutic applications of these compounds (Shim et al., 2002).
Synthetic Applications
The synthesis and functionalization of piperidine and pyrrolidine derivatives, as explored by Oliveira Udry, Repetto, and Varela (2014), exemplify the broad synthetic applications of compounds related to this compound. These synthetic methodologies contribute to the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Oliveira Udry, Repetto, & Varela, 2014).
Mechanism of Action
Target of Action
The compound contains an isothiazole ring, a pyrrolidine ring, and a piperazine ring. Compounds containing these structures have been found to interact with a variety of biological targets, including various enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these structures can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
The affected pathways would also depend on the specific targets of this compound. Isothiazole, pyrrolidine, and piperazine derivatives have been found to be involved in a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways this compound affects. These could range from changes in enzyme activity to alterations in signal transduction .
Properties
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-14-6-5-7-16(15(14)2)24-10-12-26(13-11-24)21(28)19-17(22)18(23-29-19)20(27)25-8-3-4-9-25/h5-7H,3-4,8-13,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASWZAINWUGAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
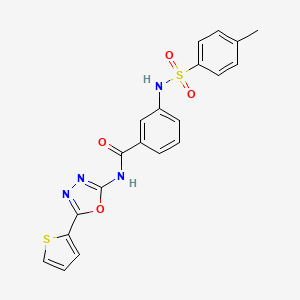
![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)

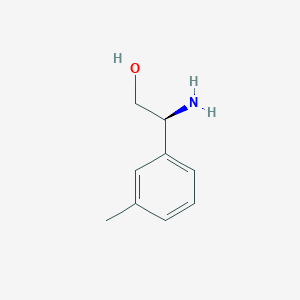
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)
![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)
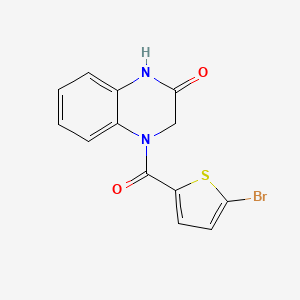
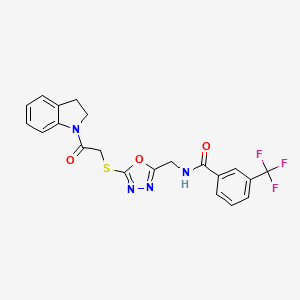
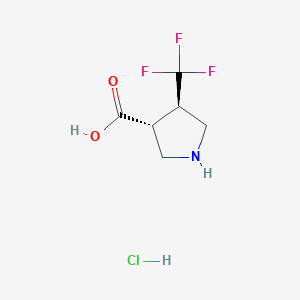
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)
![N-[2-(4-Sulfamoylphenyl)ethyl]but-2-ynamide](/img/structure/B2980034.png)
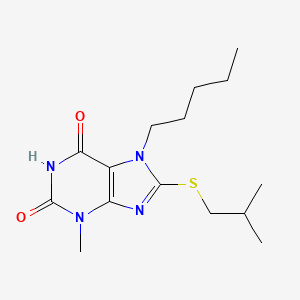
![6-methyl-4-oxo-N-(2-pyridin-2-ylethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980037.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2980039.png)
